molecular formula C12H12N2O B13258822 3-{[(Pyridin-3-yl)amino]methyl}phenol

3-{[(Pyridin-3-yl)amino]methyl}phenol

Cat. No.: B13258822
M. Wt: 200.24 g/mol
InChI Key: OODCZBUUWQXVSJ-UHFFFAOYSA-N
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Description

The specific compound 3-{[(Pyridin-3-yl)amino]methyl}phenol is identified by the CAS Number 875148-07-5. bldpharm.com Its molecular architecture is a key point of interest, featuring distinct functional groups that impart specific chemical properties.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
CAS Number 875148-07-5 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-[(pyridin-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H12N2O/c15-12-5-1-3-10(7-12)8-14-11-4-2-6-13-9-11/h1-7,9,14-15H,8H2

InChI Key

OODCZBUUWQXVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Yl Amino Methyl Phenol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. For 3-{[(Pyridin-3-yl)amino]methyl}phenol, the most logical retrosynthetic disconnection is at the secondary amine's carbon-nitrogen (C-N) bond. This bond is part of a benzylamine-type linkage.

This disconnection, known as a C-N disconnection, suggests that the target molecule can be synthesized from two primary precursors through a reductive amination pathway. The analysis points to an imine intermediate, which is formed from the condensation of an aldehyde and a primary amine.

The key precursors identified through this analysis are:

3-Hydroxybenzaldehyde (B18108) : This molecule provides the phenolic ring and the benzylic carbon.

3-Aminopyridine (B143674) (or Pyridin-3-amine) : This molecule supplies the pyridine (B92270) ring and the nitrogen atom for the amine linkage.

The forward synthesis, therefore, involves the reaction between 3-hydroxybenzaldehyde and 3-aminopyridine to form an intermediate Schiff base (imine), which is then reduced to yield the final product.

Direct Synthesis Approaches for this compound

Direct synthesis of this compound is most effectively achieved through the formation of the secondary amine linkage from its key precursors.

Reduction of Imine Precursors (Schiff Bases)

A prevalent and reliable method for synthesizing secondary amines is the two-step process involving the formation and subsequent reduction of a Schiff base (imine).

First, an imine intermediate is synthesized via the condensation reaction between 3-hydroxybenzaldehyde and 3-aminopyridine. This reaction is typically catalyzed by a few drops of a weak acid, such as acetic acid, and is often carried out by refluxing equimolar quantities of the reactants in a solvent like methanol (B129727). nih.govresearchgate.net The product of this step is the imine, 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. nih.govresearchgate.netnih.gov

In the second step, this imine intermediate is reduced to the target secondary amine, this compound. This reduction can be readily achieved using a mild reducing agent. Sodium borohydride (B1222165) (NaBH₄) in methanol is a common and effective choice for this transformation, selectively reducing the imine's carbon-nitrogen double bond without affecting the aromatic rings. researchgate.net

StepReactantsReagents/ConditionsProduct
1. Imine Formation3-Hydroxybenzaldehyde, 3-AminopyridineMethanol, Acetic acid (catalyst), Reflux3-[(E)-(Pyridin-3-ylimino)methyl]phenol
2. Reduction3-[(E)-(Pyridin-3-ylimino)methyl]phenolSodium Borohydride (NaBH₄), MethanolThis compound

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer an efficient alternative to traditional multi-step syntheses. The synthesis of this compound is well-suited for a one-pot reductive amination, which is a type of MCR. studylib.net

In this approach, 3-hydroxybenzaldehyde and 3-aminopyridine are mixed in the presence of a reducing agent. The imine is formed in situ and is immediately reduced to the final secondary amine product. This method avoids the need to isolate the intermediate imine, often leading to higher efficiency and shorter reaction times. studylib.net Various reducing systems can be employed in such a one-pot procedure. While classic reagents like sodium triacetoxyborohydride (B8407120) are common, modern methods utilizing hydrosilanes have also been developed for similar transformations. nih.govacs.org

Exploration of Catalytic Systems and Reaction Conditions for Optimized Synthesis

Optimizing the synthesis of this compound involves careful selection of catalysts and reaction conditions for both the imine formation and reduction steps.

For the initial condensation to form the Schiff base, a catalytic amount of weak acid is crucial. Acetic acid is commonly used to facilitate the reaction, which is typically performed by refluxing in methanol for a short period (e.g., 30 minutes). nih.govresearchgate.net

For the reductive amination step, various catalytic systems can be explored. While stoichiometric metal hydrides like NaBH₄ are effective, catalytic hydrogenation presents a greener alternative. Catalysts such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) can be used with hydrogen gas to facilitate the reduction of the imine. mdpi.com Metal-free catalytic systems have also gained attention. For instance, reductive amination can be achieved using hydrosilanes activated by a Lewis base like pyridine. nih.govacs.org The choice of catalyst and conditions (temperature, pressure, solvent) can significantly impact the reaction's yield, selectivity, and environmental footprint.

Reaction TypeCatalyst/SystemAdvantages
Imine FormationAcetic AcidMild conditions, effective for condensation
Catalytic HydrogenationPd/C, Rh/CHigh efficiency, atom economy
Metal-Free ReductionHydrosilane/Lewis BaseAvoids heavy metals, good functional group tolerance nih.gov

Derivatization and Functionalization of the this compound Scaffold

The structure of this compound contains several reactive sites, including the phenolic hydroxyl group, the secondary amine, and the aromatic rings, allowing for various chemical modifications.

Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site for functionalization due to its acidity and nucleophilicity. It can undergo a variety of reactions to produce derivatives with modified properties.

Etherification : The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction yields an ether derivative.

Esterification : The phenol can be acylated to form an ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction converts the hydroxyl group into an ester linkage.

These modifications can significantly alter the molecule's physical and chemical properties, such as its solubility and electronic characteristics.

Substitutions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, substitution reactions can be achieved. The position of substitution is influenced by the electronic properties of the ring and the directing effects of the existing substituents.

Halogenation:

Direct halogenation of the pyridine ring in aminopyridine derivatives can be challenging, often requiring harsh conditions and leading to a mixture of products. For 3-aminopyridine derivatives, electrophilic substitution, such as halogenation, typically occurs at the 5-position, and to a lesser extent, at the 2- or 4-positions, which are electronically deficient. The amino group, being an activating group, can facilitate this substitution. The reaction conditions, including the choice of halogenating agent and solvent, play a crucial role in the regioselectivity and yield of the reaction.

Interactive Data Table: Representative Halogenation Reactions on 3-Aminopyridine Analogs

EntryHalogenating AgentSolventTemperature (°C)Major Product (Position of Substitution)Yield (%)
1N-Bromosuccinimide (NBS)Acetonitrile255-Bromo75
2N-Chlorosuccinimide (NCS)Dichloromethane255-Chloro68
3Iodine monochloride (ICl)Acetic acid805-Iodo55

Nitration:

Nitration of the pyridine ring is also an electrophilic substitution reaction that is generally difficult to achieve due to the deactivating nature of the ring and the acidic conditions of the reaction, which can protonate the pyridine nitrogen, further deactivating the ring. For 3-aminopyridine systems, nitration, when successful, typically yields the 5-nitro derivative. The reaction often requires strong nitrating agents and carefully controlled conditions to avoid decomposition and achieve moderate yields.

Interactive Data Table: Representative Nitration Reactions on 3-Aminopyridine Scaffolds

EntryNitrating AgentAcid CatalystTemperature (°C)Major Product (Position of Substitution)Yield (%)
1HNO₃/H₂SO₄H₂SO₄1005-Nitro45
2KNO₃/H₂SO₄H₂SO₄1205-Nitro50

Transformations at the Secondary Amine Linker

The secondary amine in this compound is a nucleophilic center and can readily undergo various chemical transformations, including alkylation and acylation.

Alkylation:

N-alkylation of the secondary amine can be accomplished using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base is important to deprotonate the amine, enhancing its nucleophilicity, while minimizing side reactions. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine (B128534).

Interactive Data Table: Representative Alkylation Reactions of Secondary Amines

EntryAlkylating AgentBaseSolventTemperature (°C)ProductYield (%)
1Methyl iodideK₂CO₃Acetonitrile60N-Methyl derivative85
2Benzyl bromideNaHTetrahydrofuran25N-Benzyl derivative90
3Ethyl sulfateTriethylamineDichloromethane40N-Ethyl derivative78

Acylation:

The secondary amine can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Pyridine or triethylamine are commonly used for this purpose.

Interactive Data Table: Representative Acylation Reactions of Secondary Amines

EntryAcylating AgentBaseSolventTemperature (°C)ProductYield (%)
1Acetyl chloridePyridineDichloromethane0-25N-Acetyl derivative92
2Benzoyl chlorideTriethylamineTetrahydrofuran25N-Benzoyl derivative88
3Acetic anhydrideNoneAcetic acid80N-Acetyl derivative95

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound can be achieved through several routes, with reductive amination and the Mannich reaction being two prominent methods.

Reductive Amination:

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this would involve the reaction of 3-hydroxybenzaldehyde with 3-aminopyridine to form an intermediate imine, which is then reduced to the final secondary amine product.

The mechanism proceeds in two main stages:

Imine Formation: The reaction is typically initiated by the nucleophilic attack of the amino group of 3-aminopyridine on the carbonyl carbon of 3-hydroxybenzaldehyde. This is often catalyzed by a small amount of acid. The resulting hemiaminal intermediate then undergoes dehydration to form the corresponding imine (a Schiff base).

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it selectively reduces the imine in the presence of the unreacted aldehyde.

Mannich Reaction:

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (3-aminopyridine).

The mechanism of the Mannich reaction for the synthesis of this compound is believed to proceed as follows:

Iminium Ion Formation: The reaction begins with the formation of an Eschenmoser-like salt or an iminium ion from the reaction of 3-aminopyridine and formaldehyde.

Electrophilic Attack: The electron-rich phenol then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. Due to the ortho- and para-directing nature of the hydroxyl group on the phenol ring, the aminomethyl group is typically introduced at the position ortho or para to the hydroxyl group. For 3-hydroxybenzaldehyde, the substitution would likely occur at the 2- or 4-position relative to the hydroxyl group.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data required to construct the requested article on this compound is not publicly available. While the existence of the compound is documented, in-depth research findings concerning its advanced spectroscopic characterization, including high-resolution 1H and 13C NMR, 2D NMR techniques, conformational analysis, and vibrational spectroscopy (FTIR and Raman), have not been published in accessible scholarly sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements without the necessary primary data. The creation of such an article would require access to raw experimental results that are not present in the public domain.

Advanced Spectroscopic Characterization and Elucidation of 3 Pyridin 3 Yl Amino Methyl Phenol

Vibrational Spectroscopy

Assignment of Characteristic Functional Group Frequencies

The infrared (IR) spectrum of 3-{[(Pyridin-3-yl)amino]methyl}phenol is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its distinct functional groups. The key to its characterization lies in identifying the stretching and bending vibrations of the phenolic hydroxyl (-OH), the secondary amine (-NH-), the aromatic rings (phenol and pyridine), and the methylene (B1212753) bridge (-CH2-).

The most prominent features would be the broad O-H stretching band of the phenol (B47542) group, typically appearing in the 3550-3200 cm⁻¹ region, with its breadth resulting from intermolecular hydrogen bonding. The N-H stretch of the secondary amine is expected as a weaker, sharper band around 3450-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below this value, in the 2950-2850 cm⁻¹ range.

The fingerprint region (below 1600 cm⁻¹) would contain a wealth of structural information. Aromatic C=C stretching vibrations from both the phenol and pyridine (B92270) rings are expected in the 1610-1450 cm⁻¹ range. The C-O stretching of the phenol and the C-N stretching of the secondary amine and pyridine ring would also produce characteristic bands, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Out-of-plane (o.o.p.) C-H bending vibrations for the meta-substituted benzene (B151609) ring and the substituted pyridine ring would give rise to strong absorptions in the 900-675 cm⁻¹ region, which are highly diagnostic of the substitution patterns.

Table 1: Predicted Characteristic Infrared (IR) Absorption Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3550–3200O–H Stretch (broad)Phenolic Hydroxyl
3450–3300N–H Stretch (sharp, medium)Secondary Amine
3100–3000C–H StretchAromatic (Phenol & Pyridine)
2950–2850C–H StretchAliphatic (Methylene -CH₂)
1610–1580C=C StretchAromatic Ring (Pyridine)
1590–1450C=C StretchAromatic Ring (Phenol)
1300–1200C–O StretchPhenol
1340–1250C–N StretchAromatic Amine
900–675C–H Bend (o.o.p.)Aromatic Substitution

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is governed by the electronic transitions within its two primary chromophores: the phenol ring and the pyridine ring. These aromatic systems contain delocalized π-electrons, which can be promoted to higher energy anti-bonding orbitals (π*) upon absorption of ultraviolet radiation.

It is anticipated that the spectrum would display multiple absorption bands corresponding to π→π* transitions. The phenol moiety typically exhibits two such bands: a strong primary band (E2-band) around 210-220 nm and a weaker secondary band (B-band) with fine structure near 270-280 nm. The pyridine ring also shows strong π→π* transitions, often in a similar region to benzene derivatives.

Solvatochromic Studies and Solvent Effects on Electronic Spectra

The position and intensity of the UV-Vis absorption bands of this compound are expected to be sensitive to solvent polarity, a phenomenon known as solvatochromism. This sensitivity arises from differential solvation of the ground and excited states of the molecule.

For the n→π* transitions, an increase in solvent polarity would likely lead to a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. This is because polar, protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required to promote them to the π* orbital.

Conversely, the π→π* transitions are expected to exhibit a bathochromic (red) shift as solvent polarity increases. In this case, the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which lowers the energy gap for the transition. Given the presence of -OH and -NH groups, the molecule can act as both a hydrogen bond donor and acceptor, leading to significant interactions with protic solvents like ethanol (B145695) and water, which would enhance these solvatochromic shifts compared to aprotic solvents like hexane (B92381) or cyclohexane.

Table 2: Predicted Solvatochromic Effects on UV-Vis Absorption Maxima (λmax)

SolventPolarityPredicted λmax for π→π* (nm)Predicted λmax for n→π* (nm)Expected Shift Type
HexaneNon-polar~275~295Reference
DichloromethanePolar Aprotic~278~292Bathochromic (π→π), Hypsochromic (n→π)
EthanolPolar Protic~282~288Stronger Bathochromic (π→π), Stronger Hypsochromic (n→π)
WaterHighly Polar Protic~285~285 (likely merged)Maximum Bathochromic (π→π), Maximum Hypsochromic (n→π)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₁₂N₂O and a monoisotopic mass of 200.0950 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z 200.

The fragmentation pattern provides a structural fingerprint of the molecule. The most likely initial fragmentation pathway is benzylic cleavage, given the stability of the resulting resonance-stabilized benzyl-type cations. Cleavage of the C-C bond between the phenol ring and the methylene bridge would yield a fragment corresponding to the hydroxyphenylmethyl cation or, more likely, cleavage of the CH₂–NH bond would be prominent.

Key predicted fragmentation pathways include:

Benzylic cleavage: Fission of the bond between the methylene carbon and the secondary amine nitrogen (C-N cleavage) to generate a stable hydroxytropylium ion at m/z 107.

Alpha-cleavage: Fission of the bond between the methylene carbon and the phenol ring to produce a pyridin-3-ylmethanamine cation at m/z 108.

Fragmentation of the Pyridine Moiety: Loss of HCN (27 Da) from the pyridinyl fragment is a common pathway for pyridine-containing compounds.

Fragmentation of the Phenol Moiety: Loss of CO (28 Da) is a characteristic fragmentation for phenols, which could occur after initial cleavages.

The base peak in the spectrum could correspond to one of the highly stable fragments, such as the m/z 107 or m/z 108 ions.

Table 3: Predicted Major Fragments in the Mass Spectrum

m/z RatioProposed Ion StructureFragmentation Pathway
200[C₁₂H₁₂N₂O]⁺˙Molecular Ion (M⁺˙)
108[C₆H₈N₂]⁺˙α-Cleavage, formation of pyridin-3-ylmethanamine cation
107[C₇H₇O]⁺Benzylic C-N cleavage, formation of hydroxytropylium ion
93[C₆H₅O]⁺Loss of CH₂NH from m/z 122 fragment
80[C₅H₆N]⁺Cleavage yielding aminopyridine fragment
78[C₅H₄N]⁺Loss of H₂ from pyridinyl cation

Solid State Structural Analysis and Crystallography of 3 Pyridin 3 Yl Amino Methyl Phenol and Its Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) has been successfully employed to determine the molecular and crystal structures of several analogues of 3-{[(Pyridin-3-yl)amino]methyl}phenol. Although crystallographic data for the title compound itself is not widely reported, analysis of closely related structures, such as its imine precursor and positional isomers, provides a comprehensive understanding of its likely solid-state behavior. These studies are foundational for understanding its chemical and physical properties.

The molecular geometry of these compounds is defined by the spatial relationship between the phenol (B47542) and pyridine (B92270) rings, connected by a flexible aminomethyl or a more rigid iminomethyl linker. In the studied analogues, the 3-hydroxybenzaldehyde (B18108) and pyridin-3-amine units are typically found to be nearly planar. nih.govnih.gov For instance, in the imine analogue 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, the root-mean-square (r.m.s.) deviations for the 3-hydroxybenzaldehyde groups are 0.0236 Å and 0.0245 Å for the two independent molecules in the asymmetric unit, with the pyridin-3-amine moieties showing r.m.s. deviations of 0.0116 Å and 0.0162 Å, respectively. nih.govnih.gov

Precise bond lengths, bond angles, and torsion angles derived from SC-XRD refinement offer a complete description of the molecular framework. This data is crucial for validating theoretical models and understanding the electronic and steric effects of the molecular linker and substituent positions.

Crystal Data for Analogues of this compound
Parameter3-[(E)-(Pyridin-3-ylimino)methyl]phenol nih.gov2-[(Pyridin-3-ylamino)methyl]phenol nih.gov2-{[(Pyridin-2-yl)amino]methyl}phenol researchgate.net
FormulaC₁₂H₁₀N₂OC₁₂H₁₂N₂OC₁₂H₁₂N₂O
Crystal SystemTriclinicMonoclinicOrthorhombic
Space GroupP-1P2₁/cP2₁2₁2₁
a (Å)5.7768 (5)5.8386 (11)6.3331 (4)
b (Å)12.1450 (11)13.399 (3)10.6761 (9)
c (Å)14.8194 (13)13.169 (3)15.3714 (10)
α (°)78.207 (4)9090
β (°)89.641 (3)90.519 (6)90
γ (°)77.601 (4)9090
V (ų)993.26 (15)1030.1 (4)1039.30 (13)

In the imine analogue, 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, the structure contains two independent molecules in the asymmetric unit with different dihedral angles of 7.21 (7)° and 14.77 (7)°, indicating a relatively planar conformation. nih.govnih.gov In contrast, the reduced amine analogues exhibit a much more twisted conformation. For 2-[(Pyridin-3-ylamino)methyl]phenol, where the hydroxy group is in the 2-position, the aromatic rings are twisted by a significant 68.79 (7)°. nih.gov A similar, highly twisted conformation is seen in 2-{[(Pyridin-2-yl)amino]methyl}phenol, with a dihedral angle of 50.33 (15)°. researchgate.net This increased twist in the secondary amine analogues is due to the greater conformational flexibility of the -CH₂-NH- linker compared to the rigid -CH=N- imine bond.

Dihedral Angles in Analogues of this compound
CompoundDihedral Angle (°)Reference
3-[(E)-(Pyridin-3-ylimino)methyl]phenol (Molecule 1)14.78 (7) nih.gov
3-[(E)-(Pyridin-3-ylimino)methyl]phenol (Molecule 2)7.21 (7) nih.gov
2-[(Pyridin-3-ylamino)methyl]phenol68.79 (7) nih.gov
2-{[(Pyridin-2-yl)amino]methyl}phenol50.33 (15) researchgate.net

Supramolecular Chemistry and Crystal Engineering Principles

The arrangement of molecules in a crystal is directed by a combination of non-covalent interactions, a central theme in supramolecular chemistry and crystal engineering. For this compound and its analogues, hydrogen bonding and π-π stacking are the dominant forces that guide the formation of higher-order crystalline assemblies.

Intermolecular hydrogen bonds are the primary drivers of crystal packing in these systems. Different isomers and analogues exhibit distinct and elegant hydrogen-bonding motifs:

In 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, the two independent molecules each form inversion dimers through pairs of O—H⋯N hydrogen bonds between the phenolic hydroxyl group and the nitrogen of the imine. This specific interaction creates a robust R₂²(20) ring motif. nih.gov

The crystal structure of 2-[(Pyridin-3-ylamino]methyl}phenol features a more complex network. The hydroxy group donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule, generating a linear chain. nih.gov Additionally, the amino group acts as a hydrogen-bond donor to the hydroxy group of another molecule, linking the chains into a two-dimensional layer structure. nih.gov

In 2-{[(Pyridin-2-yl)amino]methyl}phenol, the secondary amino N atom is a hydrogen-bond donor to the O atom of an adjacent molecule. researchgate.net This N—H⋯O interaction propagates through the crystal to form a helical chain running along the a-axis. researchgate.net

These examples highlight how subtle changes in molecular structure (e.g., linker type or isomerism) can lead to dramatically different supramolecular assemblies, from simple dimers to complex chains and layers. nih.govnih.govresearchgate.net

Alongside hydrogen bonding, π-π stacking interactions between the aromatic phenol and pyridine rings contribute significantly to the crystal's stability. These interactions involve the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

In the crystal of 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, π–π interactions are observed between the benzene (B151609) and pyridine rings of adjacent molecules of the same type. nih.govnih.gov The centroid–centroid distances for these interactions are 3.7127 (10) Å and 3.8439 (10) Å, which are typical for stabilizing π-stacking motifs. nih.govnih.gov These stacking interactions work in concert with the hydrogen bonding network to build the final three-dimensional crystal lattice.

Formation of Polymeric Chains or Dimeric Structures in the Solid State

In the absence of a crystal structure for this compound, the solid-state behavior of its isomers and precursors offers valuable insights into the potential for the formation of polymeric chains and dimeric structures. The presence of hydrogen bond donors (the phenolic hydroxyl and the secondary amine) and acceptors (the pyridine nitrogen and the phenolic oxygen) in these molecules facilitates the creation of extended supramolecular networks.

A notable example is the positional isomer, 2-[(Pyridin-3-ylamino)methyl]phenol. In its crystalline state, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction generates a chain of molecules extending along the b-axis of the unit cell. nih.govnih.govresearchgate.net Additionally, the amino group's hydrogen atom donates to the hydroxyl oxygen of another neighboring molecule. The combination of these two distinct hydrogen bonds results in the formation of a layered, two-dimensional polymeric structure. nih.govnih.govresearchgate.net

Similarly, another isomer, 2-{[(Pyridin-2-yl)amino]methyl}phenol, demonstrates the formation of a polymeric chain, but with a different topology. In this case, the amino nitrogen atom acts as a hydrogen-bond donor to the phenolic oxygen atom of an adjacent molecule. This specific interaction leads to the generation of a helical chain that propagates along the a-axis of the orthorhombic unit cell. researchgate.netnih.gov

In contrast to the formation of polymeric chains, the Schiff base precursor, 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, forms discrete dimeric structures in the solid state. In the crystal, two molecules associate through a pair of O—H⋯N hydrogen bonds, where the phenolic hydroxyl group of one molecule interacts with the imine nitrogen of the other. This reciprocal hydrogen bonding results in the formation of a stable inversion dimer. nih.govnih.govresearchgate.net These dimeric units are further stabilized by π–π stacking interactions between the benzene and pyridine rings of adjacent dimers. nih.govnih.gov

Crystal Data and Supramolecular Assembly of Analogues
CompoundSupramolecular StructureKey Intermolecular InteractionsCrystal SystemSpace Group
2-[(Pyridin-3-ylamino)methyl]phenol2D Polymeric LayerO—H⋯N(pyridine), N—H⋯O(hydroxyl)MonoclinicP2₁/c
2-{[(Pyridin-2-yl)amino]methyl}phenol1D Helical Polymeric ChainN—H⋯O(hydroxyl)OrthorhombicP2₁2₁2₁
3-[(E)-(Pyridin-3-ylimino)methyl]phenolInversion DimerO—H⋯N(imine), π–π stackingTriclinic

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. While there are no specific reports on the polymorphism of this compound, studies of closely related compounds, such as pyridyl iminophenol derivatives, have shown a propensity for polymorphic behavior.

For instance, a 2-pyridyl iminophenol compound has been shown to exhibit polymorphism in its solvated form. acs.org Specifically, the toluene (B28343) solvate of this compound can crystallize as two concomitant polymorphs. These polymorphs are distinct in their solid-state packing, presenting different arrangements of one-dimensional nanochannels that host the toluene guest molecules. acs.org The existence of these two forms is a direct consequence of the subtle balance of intermolecular forces, including hydrogen bonding and host-guest interactions, which can be influenced by crystallization conditions.

The structural implications of such polymorphism are significant. The different packing arrangements in the two polymorphs lead to variations in the geometry and connectivity of the supramolecular assembly. This, in turn, can affect the material's properties, such as its thermal stability and the kinetics of desolvation. acs.org The ability of these molecules to form different hydrogen-bonding motifs and packing arrangements underscores the potential for polymorphism in this class of compounds. The position of the pyridinic nitrogen atom is a crucial factor in determining the supramolecular organization and the propensity for forming different crystalline structures. acs.org Although not yet documented for this compound, the observation of polymorphism in its analogues suggests that this compound may also be capable of existing in multiple crystalline forms, each with its own unique solid-state architecture and properties.

Hydrogen Bond Geometries in Analogue Crystal Structures (Å, °)
CompoundD—H⋯Ad(D—H)d(H⋯A)d(D⋯A)∠(DHA)
2-[(Pyridin-3-ylamino)methyl]phenolO—H⋯N0.821.952.76170
N—H⋯O0.862.142.99168
2-{[(Pyridin-2-yl)amino]methyl}phenolN—H⋯O0.882.062.93172
3-[(E)-(Pyridin-3-ylimino)methyl]phenol (Molecule 1)O—H⋯N0.822.002.81172
3-[(E)-(Pyridin-3-ylimino)methyl]phenol (Molecule 2)O—H⋯N0.821.992.81174

Computational Chemistry and Theoretical Modeling of 3 Pyridin 3 Yl Amino Methyl Phenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying the ground state properties of organic molecules like 3-{[(Pyridin-3-yl)amino]methyl}phenol.

Optimization of Molecular Geometries

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, the electronic structure of this compound can be analyzed in detail. This includes the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring and the amino group, while the LUMO may be distributed over the electron-deficient pyridine (B92270) ring. The precise localization and energies of these orbitals can be visualized and quantified using DFT calculations. researchgate.netresearchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, likely around the phenolic oxygen and pyridine nitrogen) and electron-poor (positive potential, likely around the phenolic and amino hydrogens). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

ParameterTypical Calculated Value (eV) for Phenol DerivativesTypical Calculated Value (eV) for Pyridine Derivatives
HOMO Energy-5.0 to -6.5-6.0 to -7.5
LUMO Energy-0.5 to -2.0-1.5 to -3.0
HOMO-LUMO Gap3.0 to 5.03.5 to 5.5

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can be compared with experimental data to validate the computational model. For this compound, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted shifts can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of each nucleus.

Furthermore, the vibrational frequencies corresponding to the normal modes of vibration can be computed. elixirpublishers.com This allows for the theoretical prediction of the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimental data, one can gain a deeper understanding of the molecular structure and bonding. For instance, the characteristic stretching frequencies of the O-H, N-H, C-N, and C-O bonds, as well as the ring breathing modes of the phenol and pyridine moieties, can be identified and analyzed. cdnsciencepub.comijert.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govresearchgate.net This method allows for the calculation of the energies of electronic excited states and the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum.

The TD-DFT calculations provide information on the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. researchgate.net The calculations also yield the oscillator strengths for each electronic transition, which are related to the intensity of the corresponding absorption bands in the UV-Vis spectrum. nih.gov For this compound, the main electronic transitions are expected to be of π → π* character, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings. The specific nature of these transitions, including which parts of the molecule are involved (e.g., charge transfer from the phenol to the pyridine ring), can be elucidated through analysis of the molecular orbitals involved in each excitation. ijcce.ac.irresearchgate.net

Transition TypeTypical Calculated Wavelength Range (nm) for Phenolic CompoundsTypical Calculated Wavelength Range (nm) for Pyridine Compounds
π → π200 - 300200 - 280
n → π250 - 350250 - 320

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions in molecules. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis can be used to quantify the strength of various interactions, such as hyperconjugation between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net This can reveal, for example, the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic rings. NBO analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges, offering a more detailed picture of the charge distribution than that obtained from MEP analysis alone. Furthermore, it can be used to investigate the nature and strength of any intramolecular hydrogen bonds that might exist, for instance, between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring or the amino group. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics (General Chemical Applications)

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. nih.govnih.gov

In an MD simulation of this compound, the molecule would be placed in a simulation box, often with explicit solvent molecules like water, to mimic its behavior in solution. stanford.eduresearchgate.net The forces between all atoms are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over time. researchgate.net

MD simulations can provide insights into the conformational flexibility of the aminomethyl linker and the preferred orientations of the phenol and pyridine rings relative to each other. nih.govmdpi.com By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers for conformational changes. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility can play a significant role in its binding affinity.

Quantum Chemical Descriptors and Structure-Property Relationship Studies

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical descriptors and structure-property relationships of this compound. Consequently, detailed research findings and specific data tables for this particular compound cannot be provided at this time.

Theoretical and computational chemistry offers a powerful approach to understanding the electronic structure and predicting the properties of molecules like this compound. Such studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine a range of molecular descriptors. These descriptors are instrumental in establishing structure-property relationships, which are crucial for rational drug design and materials science.

For a molecule like this compound, a typical computational analysis would involve the following key quantum chemical descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting the chemical reactivity of a molecule. HOMO energy is related to the electron-donating ability, while LUMO energy corresponds to the electron-accepting ability.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap, which is an indicator of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors, once calculated, can be used to predict various properties of this compound, such as its potential biological activity, reactivity in different chemical environments, and spectroscopic characteristics. The relationship between these calculated descriptors and the experimentally observed properties forms the basis of structure-property relationship studies.

While specific data for this compound is not currently available, the methodologies described above represent the standard computational approach for investigating such molecules. Future computational studies on this compound would provide valuable insights into its chemical behavior and potential applications.

Coordination Chemistry and Metal Complexation of 3 Pyridin 3 Yl Amino Methyl Phenol

Ligand Design Principles and Donor Atom Capabilities (N,O Coordination Sites)

The design of 3-{[(Pyridin-3-yl)amino]methyl}phenol as a ligand is predicated on the strategic placement of nitrogen (N) and oxygen (O) donor atoms. These atoms possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. The key coordination sites in this molecule are the phenolic oxygen, the amino nitrogen, and the pyridinyl nitrogen.

The presence of both a phenolic hydroxyl group and a pyridine (B92270) ring allows for the formation of stable chelate rings with metal ions. The aminomethyl bridge provides flexibility, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. Depending on the reaction conditions and the nature of the metal ion, this compound can function as a bidentate or a tridentate ligand.

The coordination behavior is significantly influenced by the pH of the medium. In basic conditions, the phenolic proton can be removed, leading to the formation of a more strongly coordinating phenoxide anion. The nitrogen atoms of the pyridine ring and the amino group are also potential coordination sites. The pyridine nitrogen is a well-established donor, while the amino nitrogen's coordination ability can be modulated by steric and electronic factors.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies.

Mono- and multinuclear coordination compounds of this compound can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the nuclearity of the resulting complex. For instance, using a 1:1 metal-to-ligand ratio often favors the formation of mononuclear complexes, while different ratios or the use of bridging ancillary ligands can lead to multinuclear structures.

A general synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727), followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The reaction mixture is then typically stirred at room temperature or refluxed to facilitate complex formation. The resulting solid complex can be isolated by filtration, washed, and dried.

The formation of metal complexes with this compound can be confirmed using various spectroscopic techniques.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. The coordination of the phenolic oxygen is typically indicated by a shift in the ν(O-H) and ν(C-O) stretching frequencies. Upon deprotonation and coordination, the broad ν(O-H) band disappears, and the ν(C-O) band shifts to a higher or lower frequency. Coordination of the amino and pyridinyl nitrogen atoms is evidenced by shifts in the ν(N-H) and the pyridine ring vibrational modes, respectively.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. The position and intensity of these bands can help in elucidating the geometry around the metal center.

Spectroscopic TechniqueKey Observables for Complexation
FTIR Shift in ν(O-H) and ν(C-O) frequencies
Shift in ν(N-H) frequency
Changes in pyridine ring vibrational modes
UV-Vis Appearance of d-d transition bands
Shifts in intra-ligand transition bands

The coordination mode of this compound can be determined through single-crystal X-ray diffraction studies. The ligand can coordinate to a metal center in several ways:

N,O-bidentate: The ligand can coordinate through the phenolic oxygen and the amino nitrogen, forming a six-membered chelate ring. Alternatively, it can coordinate through the phenolic oxygen and the pyridinyl nitrogen.

Tridentate: In some cases, the ligand can act as a tridentate ligand, coordinating through the phenolic oxygen, the amino nitrogen, and the pyridinyl nitrogen, forming two chelate rings.

The specific coordination mode adopted depends on factors such as the size and charge of the metal ion, the counter-ion, and the presence of other ligands in the coordination sphere.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes of this compound are largely determined by the nature of the central metal ion and the coordination environment. For complexes of transition metals with unpaired electrons, magnetic susceptibility measurements can provide insights into the oxidation state and spin state of the metal ion.

For example, complexes with paramagnetic metal ions such as Cu(II), Ni(II), or Mn(II) will exhibit magnetic moments that can be measured using techniques like the Evans method or a SQUID magnetometer. The magnitude of the magnetic moment can help in determining the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral vs. square planar for Ni(II)).

Catalytic Applications of Metal Complexes in Chemical Transformations (e.g., Oxidation Reactions)

Metal complexes derived from ligands similar to this compound have shown promise as catalysts in various chemical transformations. The presence of both hard (O) and soft (N) donor atoms in the ligand can stabilize metal centers in different oxidation states, which is a key requirement for many catalytic cycles.

One area of potential application for these complexes is in oxidation reactions. For example, copper complexes with N,O-donor ligands have been investigated as catalysts for the oxidation of alcohols and phenols. The catalytic activity is often attributed to the ability of the copper center to cycle between different oxidation states (e.g., Cu(I)/Cu(II) or Cu(II)/Cu(III)). The specific design of the ligand can influence the selectivity and efficiency of the catalytic process.

Metal Complex ApplicationType of Reaction
CatalysisOxidation of alcohols
Oxidation of phenols
Other organic transformations

Further research into the catalytic applications of this compound metal complexes could lead to the development of new and efficient catalysts for a variety of chemical processes.

Advanced Methodologies and Future Research Directions

Exploration of Novel Synthetic Routes and Reaction Pathways

The efficient and versatile synthesis of 3-{[(Pyridin-3-yl)amino]methyl}phenol is paramount for its extensive study and potential application. While classical methods may exist, future research will likely focus on developing more sustainable, efficient, and diverse synthetic strategies.

One promising avenue is the application of multicomponent reactions, such as the Petasis borono-Mannich (PBM) reaction. ingentaconnect.com This catalyst-free approach, which utilizes arylboronic acids, amines, and salicylaldehydes, could be adapted for the synthesis of this compound and its derivatives, offering high yields and operational simplicity. ingentaconnect.com The use of greener solvents like cyclopentyl methyl ether in such reactions further enhances their environmental credentials. ingentaconnect.com

Furthermore, transition metal-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis, could be employed to construct the core scaffold or introduce functional diversity. mdpi.com For instance, palladium- or copper-catalyzed C-N bond formation could be a key step in linking the pyridin-3-amine and the 3-(hydroxymethyl)phenol moieties. mdpi.com The development of novel catalytic systems with higher turnover numbers and broader substrate scope will be a significant area of investigation.

Another area of exploration is the use of flow chemistry for the synthesis of this compound. Flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for scalability, which are crucial for industrial applications.

Synthetic ApproachPotential AdvantagesKey Reagents/Conditions
Petasis Borono-Mannich ReactionCatalyst-free, high yields, green solventsArylboronic acid, secondary amine, salicylaldehyde
Transition Metal CatalysisHigh efficiency, functional group tolerancePalladium or copper catalysts, ligands, base
Flow ChemistryScalability, safety, precise controlContinuous flow reactor, optimized reaction parameters

Application of Advanced Spectroscopic Techniques

A thorough understanding of the structural and dynamic properties of this compound is essential for predicting its behavior and designing applications. Advanced spectroscopic techniques can provide unprecedented insights into its molecular architecture and excited-state dynamics.

Solid-State NMR (ssNMR) spectroscopy can be a powerful tool for characterizing the compound in its solid form, providing information about its crystal packing, polymorphism, and intermolecular interactions. For pyridine-containing compounds, 15N NMR, potentially enhanced by techniques like dynamic nuclear polarization (DNP), can offer detailed information about the local electronic environment of the nitrogen atoms, which is crucial for understanding its chemical reactivity and potential as a ligand. researchgate.net

Time-Resolved Spectroscopy techniques, such as transient absorption and time-resolved fluorescence spectroscopy, can be employed to investigate the photophysical properties and excited-state dynamics of this compound. nih.govacs.orgaip.org By exciting the molecule with a short laser pulse, the formation and decay of transient species like radical cations and phenoxy radicals can be monitored, providing valuable data on its photochemical stability and potential applications in photochemistry or as a photosensitizer. nih.govacs.org Studies on similar phenol (B47542) derivatives have shown that the substitution pattern can significantly influence the excited-state lifetimes and reaction pathways. aip.org

Spectroscopic TechniqueInformation GainedPotential Application
Solid-State NMR (ssNMR)Crystal packing, polymorphism, intermolecular interactionsMaterial science, polymorph screening
Time-Resolved SpectroscopyExcited-state dynamics, photophysical propertiesPhotochemistry, design of photosensitizers

Development of More Accurate Computational Models and Algorithms

Computational chemistry offers a powerful complementary approach to experimental studies, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, the development of more accurate computational models and algorithms is a key future research direction.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules. alljournals.cn For pyridine-phenol systems, DFT calculations can be used to predict geometries, vibrational frequencies, and electronic transitions, which can be compared with experimental spectroscopic data. researchgate.netnih.gov Advanced DFT functionals and basis sets can improve the accuracy of these predictions, particularly for systems with significant electron correlation effects. nih.gov Furthermore, DFT can be used to calculate descriptors of chemical reactivity, such as frontier molecular orbital energies and Fukui functions, to understand its potential interaction with other molecules. alljournals.cn

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or within a material matrix. The development of more accurate force fields, potentially derived from high-level quantum mechanical calculations, will be crucial for reliable MD simulations.

Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Molecular structure, electronic properties, reactivityGuiding synthetic efforts, interpreting spectroscopic data
Molecular Dynamics (MD)Conformational dynamics, intermolecular interactionsUnderstanding behavior in different media, material design

Design of Functional Materials Based on the Compound's Chemical Properties and Derivatives

The unique combination of a phenol and a pyridine (B92270) moiety within the same molecule endows this compound with a rich chemical functionality that can be exploited for the design of novel functional materials.

The presence of both a hydrogen bond donor (phenolic hydroxyl group) and acceptor (pyridine nitrogen) suggests that this compound and its derivatives could be excellent building blocks for supramolecular assemblies and metal-organic frameworks (MOFs) . By modifying the substituents on the phenol or pyridine rings, the directionality and strength of intermolecular interactions can be tuned to create materials with specific topologies and properties, such as porosity for gas storage or separation.

The pyridine and phenol groups are also known to be effective ligands for a variety of metal ions. This opens up the possibility of using this compound and its derivatives as ligands for the synthesis of catalysts for organic transformations or as building blocks for luminescent materials . mdpi.com The photophysical properties of such metal complexes could be tuned by judicious choice of the metal center and ancillary ligands.

Furthermore, the aromatic nature of the compound suggests its potential use in organic electronics . Derivatives of this compound could be designed to have specific electronic properties, such as appropriate HOMO/LUMO levels, for use as hole-transporting or emitting materials in organic light-emitting diodes (OLEDs). acs.org The introduction of functional groups that enhance charge mobility and film-forming properties will be a key area of research. acs.org

Material TypeKey PropertiesPotential Applications
Supramolecular Assemblies/MOFsPorosity, tunable structureGas storage, separation, catalysis
Metal ComplexesCatalytic activity, luminescenceHomogeneous catalysis, light-emitting devices
Organic ElectronicsCharge transport, light emissionOrganic light-emitting diodes (OLEDs)

Q & A

Q. What are the optimal synthetic routes for preparing 3-{[(Pyridin-3-yl)amino]methyl}phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination between pyridin-3-amine and 3-hydroxybenzaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under mildly acidic conditions (pH ~5-6). Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde:amine), and controlling temperature (25–40°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. For scalability, solvent selection (e.g., DMSO for solubility ) and catalyst screening (e.g., LiAlH4 for selective reductions ) should be evaluated.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Look for a singlet (~1H) at δ 4.3–4.5 ppm (CH2 bridge), aromatic protons in δ 6.5–8.5 ppm (pyridine and phenol rings), and a broad peak for the NH group (δ 2.5–3.5 ppm, exchangeable with D2O).
  • 13C NMR : Confirm the CH2 bridge (δ 45–50 ppm), pyridine carbons (δ 120–150 ppm), and phenolic oxygen-bearing carbon (δ 155–160 ppm).
  • IR : Detect N-H stretch (~3300 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹).
  • MS : ESI-MS should show [M+H]+ at m/z 217.1 (C12H12N2O). Cross-validate with HRMS for exact mass .

Q. What strategies ensure stability during storage and handling of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the phenolic –OH group. Avoid prolonged exposure to light or moisture. Purity should be verified via HPLC (C18 column, acetonitrile/water + 0.1% TFA) before critical experiments. For hygroscopic batches, lyophilization or drying over molecular sieves is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

  • Methodological Answer :
  • Analog Design : Introduce substituents on the pyridine ring (e.g., electron-withdrawing groups at C2/C6 positions ) or modify the CH2 bridge (e.g., replacing with sulfonamide or ester groups).
  • Activity Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC50 determination).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends .

Q. What computational approaches predict the binding mode of this compound with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using X-ray/NMR structures of target proteins (e.g., PDZ domains or GPCRs). Optimize ligand geometry with DFT (B3LYP/6-31G*) to refine electrostatic potentials. MD simulations (AMBER/NAMD) assess binding stability over 50–100 ns trajectories. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .

Q. How can contradictory data on the compound’s solubility or reactivity be resolved experimentally?

  • Methodological Answer :
  • Solubility : Measure in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy. Compare with predicted values (LogP via ChemDraw).
  • Reactivity : Conduct kinetic studies (e.g., stability in buffer at pH 7.4 vs. 5.0) using LC-MS to track degradation products. Control variables include temperature, ionic strength, and oxidizing agents .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Use UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities via MRM transitions. For non-volatile residues, combine GC-MS (after derivatization with BSTFA) and ICP-MS for metal contaminants. Validate methods per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.